molecular formula C19H35N3O5 B1331604 actinonin

actinonin

Cat. No.: B1331604
M. Wt: 385.5 g/mol
InChI Key: XJLATMLVMSFZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of actinonin involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl group. The next steps involve the formation of the carbamoyl group and the attachment of the octanohydroxamic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods for this compound are designed to optimize the yield and reduce the production cost. These methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

actinonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity or stability.

Scientific Research Applications

actinonin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide deformylase inhibition and enzyme kinetics . In biology, it has been employed to investigate bacterial resistance mechanisms and the development of new antibiotics .

In medicine, this compound has shown potential as an antibacterial agent, particularly against resistant strains of bacteria. It has also been explored for its anti-inflammatory and anti-obesity properties . In the industrial sector, it is used in the development of new therapeutic agents and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of actinonin involves the inhibition of peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis . By binding to the active site of PDF, the compound prevents the removal of the formyl group from nascent proteins, thereby inhibiting bacterial growth and proliferation .

The molecular targets of this compound include various bacterial enzymes and pathways involved in protein synthesis and metabolism. Its inhibitory action on PDF makes it a promising candidate for the development of new antibacterial therapies.

Comparison with Similar Compounds

actinonin is unique due to its specific inhibitory action on peptide deformylase. Similar compounds include other hydroxamic acids and peptide deformylase inhibitors, such as this compound analogs and derivatives .

These similar compounds share structural features and biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its balanced profile of activity against a broad spectrum of bacteria and its potential for further optimization in drug development.

Properties

IUPAC Name

N'-hydroxy-N-[1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLATMLVMSFZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864402
Record name N~4~-Hydroxy-N~1~-{1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl}-2-pentylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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